molecular formula C19H19F3N4O2S B2704237 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1797724-65-2

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2704237
CAS No.: 1797724-65-2
M. Wt: 424.44
InChI Key: HCEBLHJLGDRAQI-UHFFFAOYSA-N
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Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with a 3-cyanopyridin-2-yl group and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) substituent.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c20-19(21,22)16-3-5-17(6-4-16)29(27,28)25-13-14-7-10-26(11-8-14)18-15(12-23)2-1-9-24-18/h1-6,9,14,25H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEBLHJLGDRAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a complex structure that includes a piperidine ring, a cyanopyridine moiety, and a trifluoromethyl-substituted benzenesulfonamide group. The unique combination of these functional groups contributes to its pharmacological properties.

The compound is primarily recognized for its role as an allosteric modulator of the chemokine receptor CXCR3. This receptor is involved in the trafficking of immune cells and plays a significant role in various inflammatory diseases. By modulating CXCR3 activity, this compound can influence several signaling pathways associated with inflammation and immune responses, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation or autoimmune responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, it has shown potent activity against triple-negative breast cancer (TNBC) cell lines, with IC50 values significantly lower than those observed for traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 1: Summary of In Vitro Biological Activity

Cell Line IC50 (μM) Comparison
MDA-MB-231 (TNBC)0.126More potent than 5-FU
MCF10A (non-cancer)19.0Less potent

In Vivo Studies

Animal models have further validated the efficacy of this compound. In studies involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction of lung metastasis compared to control groups, indicating its potential as an anti-metastatic agent .

Case Study: Anti-Metastatic Activity

In a recent study, mice were treated with varying doses of the compound over 30 days post-inoculation with TNBC cells. The results indicated a marked decrease in metastatic nodules, supporting the hypothesis that modulation of CXCR3 can effectively inhibit cancer spread .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg. The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg, suggesting the need for optimization in dosing regimens to enhance therapeutic efficacy .

Table 2: Pharmacokinetic Profile

Parameter Value
Oral Bioavailability31.8%
Clearance Rate82.7 ± 1.97 mL/h/kg

Toxicology

Safety evaluations conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Key Structural Differences :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 6d–6l) exhibit higher melting points (132–230°C) due to increased hydrogen bonding , whereas piperidine-based compounds (e.g., compound 17) may exist as oils .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound Not Provided Not Provided Not Reported Not Given 3-Cyanopyridin-2-yl, -CF₃
6d C₃₂H₃₃N₅O₅S₂ 663.76 230 65 Benzhydryl, sulfamoylphenyl
17d C₂₆H₂₄F₃N₃O₃S 531.55 Not Reported Not Given Benzyloxy-pyridine, -CF₃
Example 110 C₃₃H₃₀F₅N₅O₅S 727.68 Not Reported Not Given Piperidinyl, -CF₃, difluorophenyl
13p C₂₄H₂₀ClF₄N₅O₅S₂ 638.06 Not Reported Not Given Fluorobenzoyl, ureidopyrimidine

Observations :

  • Melting Points : Piperazine derivatives (e.g., 6d) exhibit higher thermal stability than piperidine analogues, likely due to increased polarity and intermolecular interactions .
  • Trifluoromethyl (-CF₃) Impact : The -CF₃ group, present in the target compound and analogues (17d, 13p), enhances lipophilicity and metabolic stability, a critical feature in drug design .

Spectroscopic Characterization

  • NMR and MS : All compounds in –7 were characterized using ¹H/¹³C/¹⁹F NMR and ESI-MS. For example, compound 6d showed distinct sulfonamide NH peaks at δ 10.2–10.8 ppm in ¹H NMR , while compound 17d confirmed the -CF₃ group via ¹⁹F NMR .
  • IR Spectroscopy : Azide-substituted sulfonamides () displayed characteristic N₃ stretches at ~2100 cm⁻¹, absent in the target compound .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain <0°C during sulfonylation to prevent side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilicity and stabilize intermediates .
  • Purification : Employ column chromatography or recrystallization to isolate the product with >95% purity, verified by HPLC .

Basic Question: Which analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

Technique Purpose Key Parameters
1H/13C NMR Confirm regiochemistry of substituents (e.g., cyanopyridine and trifluoromethyl groups)Chemical shifts: δ ~8.5 ppm for pyridine protons; δ ~120–130 ppm for CF3 in 13C NMR .
HPLC-MS Assess purity and molecular weightRetention time alignment with standards; m/z = [M+H]+ calculated for C₂₀H₂₀F₃N₄O₂S: 449.12 .
X-ray Crystallography Resolve 3D conformation of the piperidine ring and sulfonamide linkageCrystallize in ethyl acetate/hexane; analyze dihedral angles for steric strain .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or target selectivity. To address this:

  • Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
  • Kinetic Studies : Measure IC₅₀ under standardized pH and temperature conditions. For example, conflicting IC₅₀ values for similar sulfonamides were resolved by controlling ATP concentration in kinase assays .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental SAR trends .

Advanced Question: What strategies are recommended for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Adjust incubation time (30–60 min) to account for cytochrome P450 variability .
  • Isotope Labeling : Introduce deuterium at the benzylic methyl position to track metabolic hotspots and identify oxidation products .
  • Pharmacokinetic Profiling : Administer IV/PO doses in rodents; calculate AUC and half-life. Note: The trifluoromethyl group may reduce metabolic clearance due to electron-withdrawing effects .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Scaffold Modifications :
    • Replace the 3-cyanopyridine with 4-cyanopyrimidine to test π-π stacking interactions .
    • Vary the sulfonamide’s para-substituent (e.g., CF₃ vs. OCF₃) to assess steric and electronic effects on binding .
  • Biological Testing :
    • Screen against panels of related enzymes (e.g., carbonic anhydrase isoforms vs. kinase families) to map selectivity .
    • Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) for prioritized analogs .

Basic Question: What are the common stability issues during storage, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Risk : The sulfonamide bond is susceptible to cleavage in acidic/basic conditions. Store at neutral pH (lyophilized or in DMSO at -20°C) .
  • Light Sensitivity : The cyanopyridine group may degrade under UV light. Use amber vials and minimize exposure .
  • Purity Monitoring : Conduct stability-indicating HPLC every 6 months; track new peaks indicative of degradation .

Advanced Question: How can computational methods predict off-target interactions for this compound?

Methodological Answer:

  • Pharmacophore Modeling : Build a 3D model using Schrödinger’s Phase, focusing on hydrogen bond acceptors (sulfonamide oxygen) and hydrophobic regions (trifluoromethyl group) .
  • Machine Learning : Train a model on ChEMBL data for sulfonamides to predict kinase or GPCR off-targets. Validate with in vitro panels .
  • Thermodynamic Integration : Calculate binding free energy differences for homologs to prioritize synthesis .

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